molecular formula C8H12F2O2 B12950909 3-(Difluoromethoxy)cyclohexane-1-carbaldehyde

3-(Difluoromethoxy)cyclohexane-1-carbaldehyde

Cat. No.: B12950909
M. Wt: 178.18 g/mol
InChI Key: IBANUUCJSNHORI-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H12F2O2 It is characterized by a cyclohexane ring substituted with a difluoromethoxy group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)cyclohexane-1-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the formation of the aldehyde group. One common method involves the reaction of cyclohexane with difluoromethyl ether in the presence of a catalyst to form 3-(Difluoromethoxy)cyclohexane. This intermediate is then oxidized to form the aldehyde group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Difluoromethoxy)cyclohexane-1-carboxylic acid.

    Reduction: 3-(Difluoromethoxy)cyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(Difluoromethoxy)cyclobutane-1-carbaldehyde: Similar structure but with a cyclobutane ring instead of a cyclohexane ring.

Uniqueness

3-(Difluoromethoxy)cyclohexane-1-carbaldehyde is unique due to the presence of both a difluoromethoxy group and an aldehyde group on a cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

3-(difluoromethoxy)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H12F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h5-8H,1-4H2

InChI Key

IBANUUCJSNHORI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC(F)F)C=O

Origin of Product

United States

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